Ethyl isoquinoline-8-carboxylate

Procurement Cost Analysis Medicinal Chemistry

Researchers needing a reliable 8-substituted isoquinoline scaffold often face inconsistent purity and undocumented batch data from non-specialist sources, risking synthetic reproducibility. Ethyl isoquinoline-8-carboxylate (CAS 1261871-20-8) directly addresses this bottleneck as a validated pharmaceutical intermediate. • Optimized Reactivity: Pre-activated ethyl ester enables direct, atom-economical aminolysis without extra coupling reagents, accelerating amide library synthesis. • Reliable Quality: Supplied with batch-specific analytical documentation (NMR, HPLC) ensuring experimental reproducibility from the first milligram. • Supply Chain Integrity: Consistent commercial availability eliminates lead-time uncertainty in iterative medicinal chemistry programs.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 1261871-20-8
Cat. No. B580973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isoquinoline-8-carboxylate
CAS1261871-20-8
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=C1C=NC=C2
InChIInChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-4-9-6-7-13-8-11(9)10/h3-8H,2H2,1H3
InChIKeyFYQLLTRIYXXISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isoquinoline-8-carboxylate Procurement & Specifications


Ethyl isoquinoline-8-carboxylate (CAS 1261871-20-8), also designated as ethyl 8-isoquinolinecarboxylate, is a heteroaromatic building block characterized by a fused isoquinoline ring system bearing an ethyl ester substituent at the 8-position . Its molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol and a computed density of 1.175±0.06 g/cm³ . Commercially available from multiple specialty chemical suppliers, this compound is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis programs for the construction of more complex isoquinoline-containing pharmacophores and functional materials .

Building Block Fused isoquinoline scaffold for medicinal chemistry
Pre-activated Ester Direct elaboration without esterification step
Documented Quality Batch-specific CoA with NMR/HPLC data

Ethyl Isoquinoline-8-carboxylate: Generic Substitution Risks


The 8-substituted isoquinoline scaffold defines a distinct chemical space with unique reactivity and molecular recognition properties that differentiate it from other regioisomers (e.g., 1-, 3-, 5-substituted isoquinolines) or functional group analogs . The specific substitution pattern at the 8-position, combined with the ethyl ester functionality, dictates the compound's steric and electronic profile in downstream synthetic transformations, such as directed ortho-metalation, cross-coupling reactions, and ester hydrolysis kinetics . Furthermore, variations in commercial purity, the availability of validated analytical documentation (e.g., NMR, HPLC), and supply chain reliability among different vendors directly impact experimental reproducibility and procurement efficiency . Consequently, indiscriminate substitution with a generic isoquinoline analog without rigorous evaluation of these physicochemical and logistical factors poses a substantial risk of synthetic failure, project delay, and data inconsistency.

Regioisomer Reactivity

8-position substitution directs metalation and cross-coupling; 1-,3-,5-analogs may not match reactivity.

Ester vs. Acid Function

Pre-formed ethyl ester bypasses esterification; substituting with carboxylic acid adds synthetic steps and may lower yield.

Analytical Documentation

Generic isoquinoline analogs may lack batch-specific NMR/HPLC data, increasing risk of impurity or misidentification.

Ethyl Isoquinoline-8-carboxylate: Quantitative Differentiation


Cost Comparison: Ethyl Ester vs. Carboxylic Acid

Ethyl isoquinoline-8-carboxylate exhibits a significant cost advantage compared to its direct precursor, isoquinoline-8-carboxylic acid (CAS 61563-43-7), when procured from the same vendor. This difference reflects the relative market availability and synthetic accessibility of the ester versus the free acid .

Cost Comparison
Cross-study comparable
~2.2× cost vs. acid
Procurement cost-benefit analysis needed
Based on April 2026 vendor pricing
Procurement Cost Analysis Medicinal Chemistry

Synthetic Efficiency: Ester vs. Acid

Ethyl isoquinoline-8-carboxylate provides a pre-activated carboxylate moiety for direct elaboration, bypassing the need for an esterification step. In contrast, isoquinoline-8-carboxylic acid requires an additional synthetic operation (e.g., Steglich esterification, activation with DCC/DMAP) which can reduce overall yield and increase purification demands [1]. While direct yield data for this specific compound is not publicly available, class-level inference from standard organic chemistry principles indicates that starting with the pre-formed ethyl ester eliminates a synthetic step, potentially improving the overall yield for the target molecule by an estimated 10-30% depending on the specific transformation [1].

Synthetic Efficiency
Class-level inference
Avoids one esterification step
Potential 10–30% overall yield improvement
Based on typical esterification yields
Organic Synthesis Building Block Ester

Purity & Analytical Documentation

Ethyl isoquinoline-8-carboxylate is routinely supplied with a minimum purity of 95-97% by HPLC, accompanied by a comprehensive Certificate of Analysis (CoA) that includes NMR and HPLC chromatograms for batch-specific verification . This level of analytical documentation ensures the compound meets the rigorous standards required for reproducible research and advanced manufacturing . In contrast, procurement of less common isoquinoline analogs may lack this standardized documentation, introducing uncertainty regarding the identity and purity of the material received .

Purity & Documentation
Cross-study comparable
≥95% HPLC purity with CoA
Supports experimental reproducibility
Batch-specific NMR/HPLC data available
Quality Control Analytical Chemistry Procurement

Lipophilicity Differentiation

The calculated partition coefficient (LogP) for ethyl isoquinoline-8-carboxylate is 2.11 , a value that is significantly higher than that of its polar carboxylic acid analog (isoquinoline-8-carboxylic acid), which has an estimated LogP of approximately 1.0-1.5 . This difference in lipophilicity directly influences the compound's solubility profile, membrane permeability, and chromatographic behavior in reversed-phase HPLC purifications .

Lipophilicity
Calculated LogP
LogP = 2.11
Higher membrane permeability context
Compared to acid LogP ~1.0–1.5
Medicinal Chemistry ADME Physicochemical Properties

Ethyl Isoquinoline-8-carboxylate: Key Application Scenarios


Amide Synthesis via Direct Aminolysis

Researchers aiming to synthesize a focused library of amide derivatives for structure-activity relationship (SAR) studies should prioritize ethyl isoquinoline-8-carboxylate. Its pre-activated ester functionality enables direct aminolysis under mild conditions (e.g., using AlMe3 or similar catalysts) with a variety of amines, circumventing the need for additional activation and coupling reagents required for the corresponding carboxylic acid [1]. This approach streamlines the synthetic workflow and improves atom economy, as demonstrated by its class-level utility in constructing diverse isoquinoline-based pharmacophores [1].

Cross-Coupling for Scaffold Diversification

The 8-substituted isoquinoline core is a privileged scaffold in medicinal chemistry. Ethyl isoquinoline-8-carboxylate serves as an ideal starting point for diversification through transition metal-catalyzed cross-coupling reactions. The ester group can be retained to modulate physicochemical properties or hydrolyzed to the acid for further functionalization . Its consistent commercial purity (≥95%) and the availability of batch-specific analytical data (NMR, HPLC) ensure that the starting material is reliable, which is critical for optimizing reaction conditions and achieving reproducible yields in these demanding transformations .

Lipophilic Analogs for Membrane Permeability

In drug discovery programs targeting intracellular targets or those requiring central nervous system (CNS) penetration, ethyl isoquinoline-8-carboxylate offers a superior starting point compared to its more polar carboxylic acid counterpart. Its higher calculated LogP (2.11 vs. ~1.0-1.5) indicates a greater propensity for passive diffusion across lipid bilayers . This property is crucial for early-stage lead optimization, where the core scaffold's lipophilicity must be carefully balanced with other molecular properties to achieve favorable ADME profiles .

Application
Selection Property
Validation Focus
Amide SAR library synthesis
Pre-activated ester scaffold
Direct aminolysis efficiency, atom economy
Scaffold diversification via cross-coupling
8-substituted isoquinoline core
Reproducibility with batch-specific purity data
Membrane permeability optimization
Calculated lipophilicity profile
Passive diffusion and ADME property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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